molecular formula C9H9NO2 B15146610 (Z)-3-(6-Methylpyridin-2-yl)acrylic acid

(Z)-3-(6-Methylpyridin-2-yl)acrylic acid

Cat. No.: B15146610
M. Wt: 163.17 g/mol
InChI Key: LCDFMVILQPHNQE-UHFFFAOYSA-N
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Description

(Z)-3-(6-Methylpyridin-2-yl)acrylic acid is an organic compound characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(6-Methylpyridin-2-yl)acrylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridine, which is commercially available or can be synthesized through various methods.

    Formation of Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where 6-methylpyridine is reacted with an appropriate acrylate ester in the presence of a palladium catalyst and a base.

    Isomerization: The resulting product is then subjected to isomerization to obtain the (Z)-isomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Heck reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(6-Methylpyridin-2-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alkanes and alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(Z)-3-(6-Methylpyridin-2-yl)acrylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: It is used in the synthesis of polymers and materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the development of catalysts and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(6-Methylpyridin-2-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylic acid moiety can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methylpyridin-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    2-(6-Methylpyridin-2-yl)acetic acid: Contains an acetic acid moiety.

    6-Methylpyridine-2-carboxylic acid: Lacks the acrylic acid moiety.

Uniqueness

(Z)-3-(6-Methylpyridin-2-yl)acrylic acid is unique due to the presence of the (Z)-configured acrylic acid moiety, which imparts specific geometric and electronic properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

3-(6-methylpyridin-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDFMVILQPHNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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